molecular formula C8H11N5O3 B1146481 Acyclovir CAS No. 141294-79-3

Acyclovir

Cat. No.: B1146481
CAS No.: 141294-79-3
M. Wt: 227.21 g/mol
InChI Key: MKUXAQIIEYXACX-CNRUNOGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Acyclovir is a guanine nucleoside analogue . Its molecular formula is C8H11N5O3 . The structure of this compound (9-((2-hydroxyethoxy)methyl)guanine) is illustrated in the referenced paper .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.2 . It is soluble in DMSO at concentrations greater than 50 mg/mL .

Scientific Research Applications

  • Effectiveness in Combination Therapy

    Acyclovir, when used in combination with other antiviral drugs like Ribavirin, has been found more effective than certain Interferon drugs in treating Herpes simplex virus type 1 (Ding et al., 2013).

  • Resistance Patterns in Various Populations

    Studies have shown a prevalence of resistance to this compound in about 0.1 to 0.6% of immunocompetent individuals and approximately 6% in treated immunocompromised individuals (Christophers et al., 1998). This compound-resistant genital herpes in immunocompetent patients has also been documented (Kost et al., 1993).

  • Species Differences in Metabolism and Disposition

    The metabolism and elimination of this compound show significant species differences, with gastrointestinal absorption being adequate in some animals like dogs and mice, but less than 20% in rats and primates. The extent of biotransformation also varies among species (de Miranda & Good, 1992).

  • Safety and Efficacy

    this compound has been recognized as a safe and effective treatment for various herpes infections, including genital herpes and herpes encephalitis. It is generally well-tolerated, with the major adverse effect being transient serum creatinine elevations during high-dose intravenous use (Dorsky & Crumpacker, 1987).

  • Inhibition of HIV Replication

    this compound has been observed to directly inhibit HIV infection and alter disease course in patients coinfected with HSV and HIV. However, there is a concern regarding the selection of resistant mutants under this compound monotherapy in such cases (McMahon et al., 2008).

  • Topical Formulation Innovations

    Efforts have been made to improve the water solubility and bioavailability of this compound through novel formulations like polypseudorotaxanes with cyclodextrins, which enhance its antiviral performance (Di Donato et al., 2020).

  • Environmental Concerns

    The presence of this compound in the aquatic environment and its potential ecotoxicological effects have been a subject of study, emphasizing the need for efficient removal techniques and further research on its environmental impact (Gupta et al., 2021).

  • Bioavailability Enhancement

    Self-microemulsifying drug delivery systems have been developed for oral bioavailability enhancement of this compound, demonstrating a significant increase in absorption compared to the pure drug solution (Patel & Sawant, 2007).

Mechanism of Action

Acyclovir is a nucleoside analog that inhibits herpesvirus replication by competing with deoxyguanosine triphosphate .

Safety and Hazards

Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking this compound . Side effects may include nausea, diarrhea, headache, or vomiting . Serious side effects include dizziness, drowsiness, signs of kidney problems, mental/mood changes, shaky/unsteady movement, unusual tiredness, fast heartbeat, easy bruising/bleeding, new fever, bloody/dark urine, severe stomach/abdominal pain, yellowing eyes/skin .

Properties

CAS No.

141294-79-3

Molecular Formula

C8H11N5O3

Molecular Weight

227.21 g/mol

IUPAC Name

2-amino-9-[(2-hydroxy-2-tritioethoxy)methyl]-1H-purin-6-one

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1T

InChI Key

MKUXAQIIEYXACX-CNRUNOGKSA-N

Isomeric SMILES

[3H]C(COCN1C=NC2=C1N=C(NC2=O)N)O

SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

Synonyms

ACYCLOVIR-SIDE CHAIN-2-3H

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.22g) in water (30ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44ml, containing 4.4mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol -- 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1mm Hg for 16 hours to give 0.20g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)guanine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine (0.375g) and methanol (80ml) saturated with anhydrous ammonia was heated in a bomb at 125° C. for 5 hours. The bomb was cooled in an ice bath and the reaction mixture removed. Solvent and excess ammonia were removed under reduced pressure at 50° C. After the residue was triturated with cold water to remove the ammonium chloride formed, the remaining solid was dried and then recrystallized from methanol to give pure 9-(2-hydroxyethoxymethyl)guanine (0.24g), m.p. 256.5°-257° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Diacetylguanine
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl) adenine (0.22 g) in water (30 ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44 ml, containing 4.4 mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol - 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1 mm Hg for 16 hours to give 0.20 g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)quanine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.